molecular formula C35H34N2O7 B1442640 Fmoc-D-Gln(mbh)-OH CAS No. 210645-01-5

Fmoc-D-Gln(mbh)-OH

Cat. No.: B1442640
CAS No.: 210645-01-5
M. Wt: 594.7 g/mol
InChI Key: LATICJFEOIZOBM-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Gln(mbh)-OH is a derivative of the amino acid glutamine, specifically designed for use in solid-phase peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used to protect the amino group during peptide synthesis. This protection allows for selective deprotection and elongation of the peptide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Gln(mbh)-OH typically involves the protection of the amino group of D-glutamine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-D-Gln is then further modified to introduce the mbh group, which involves specific reaction conditions and reagents tailored to the desired functional group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Gln(mbh)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Substitution Reactions: Introduction of various functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Substitution: Nucleophiles such as amines or thiols in appropriate solvents.

Major Products Formed

The major products formed from these reactions include peptides with specific sequences and functional groups, depending on the intended application in research or industry.

Scientific Research Applications

Fmoc-D-Gln(mbh)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of complex peptides and proteins.

    Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: For the synthesis of therapeutic peptides and as a tool in drug discovery.

    Industry: In the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Fmoc-D-Gln(mbh)-OH involves its incorporation into peptide chains during solid-phase synthesis. The Fmoc group protects the amino group, allowing for selective deprotection and elongation of the peptide chain. The mbh group provides additional functionality, enabling further modifications and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Gln(Trt)-OH: Another derivative of D-glutamine with a trityl protecting group.

    Fmoc-D-Gln(Alko)-OH: A derivative with an alkoxy protecting group.

Uniqueness

Fmoc-D-Gln(mbh)-OH is unique due to the presence of the mbh group, which provides additional functional versatility compared to other derivatives. This makes it particularly useful in applications requiring specific modifications and interactions.

Properties

IUPAC Name

(2R)-5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATICJFEOIZOBM-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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